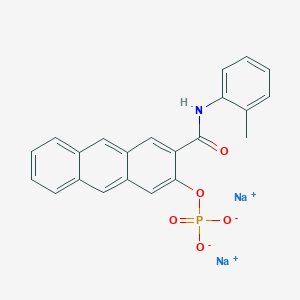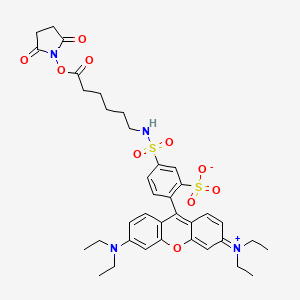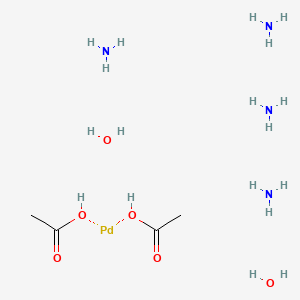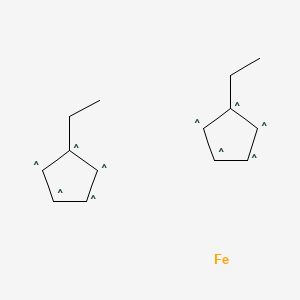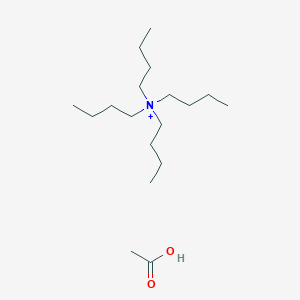
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound, featuring a triphenylphosphonium group, makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2-oxo-2-phenylmethoxyethyl) bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like chloride, iodide, hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the phenylmethoxyethyl moiety to various substrates, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and may include multiple steps, such as nucleophilic attack, bond formation, and product release .
Comparación Con Compuestos Similares
Similar Compounds
- (2-oxo-2-phenylethyl)-triphenylphosphanium chloride
- (2-oxo-2-phenylethyl)-triphenylphosphanium iodide
- (2-oxo-2-phenylethyl)-triphenylphosphanium hydroxide
Uniqueness
What sets (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide apart from similar compounds is its specific substitution pattern and the presence of the hydrobromide ion. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C27H25BrO2P+ |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1; |
Clave InChI |
AVQABZVTPWROCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
